molecular formula C12H14O3 B3416214 Methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate CAS No. 676348-54-2

Methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate

Cat. No. B3416214
CAS RN: 676348-54-2
M. Wt: 206.24 g/mol
InChI Key: NPYPTOMABNEIIV-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate, also known as MDP2P, is a chemical compound that is commonly used in scientific research. It is a precursor to the synthesis of various drugs, including MDMA (Ecstasy), which has been classified as a Schedule I controlled substance in the United States due to its potential for abuse and dependence. Despite this, MDP2P remains an important compound in the field of organic chemistry and drug discovery.

Mechanism of Action

The mechanism of action of Methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate is not well understood, although it is believed to act as a precursor to the synthesis of various drugs, including MDMA. MDMA is a serotonin-norepinephrine-dopamine releasing agent (SNDRA), which means that it increases the release of these neurotransmitters in the brain. This leads to a feeling of euphoria and increased sociability, which has made it a popular recreational drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate are not well understood, although it is believed to act as a precursor to the synthesis of various drugs, including MDMA. MDMA has been shown to have a number of effects on the brain and body, including increased heart rate, blood pressure, and body temperature. It also increases the release of dopamine, which can lead to feelings of pleasure and reward.

Advantages and Limitations for Lab Experiments

Methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate has a number of advantages and limitations for use in lab experiments. One advantage is that it is a relatively simple compound to synthesize, which makes it easy to obtain in large quantities. Additionally, it has been used extensively in the synthesis of various drugs, which means that there is a large body of research available on its properties and potential uses. However, one limitation is that it is a precursor to the synthesis of various drugs, including MDMA, which has been classified as a Schedule I controlled substance in the United States. This means that there are restrictions on its use and availability, which can make it difficult to obtain for research purposes.

Future Directions

There are a number of future directions for research on Methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate and related compounds. One area of interest is the potential use of Methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate as a therapeutic agent in the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, there is ongoing research into the synthesis of new compounds that are derived from Methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate and related compounds, which could have potential uses in drug discovery and other fields. Finally, there is ongoing research into the mechanism of action of Methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate and related compounds, which could lead to a better understanding of their properties and potential uses.

Scientific Research Applications

Methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate has been used extensively in scientific research, particularly in the field of organic chemistry and drug discovery. It is a precursor to the synthesis of various drugs, including MDMA, which has been used in the treatment of post-traumatic stress disorder (PTSD) and other mental health conditions. Additionally, Methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8-4-5-10(6-9(8)2)11(13)7-12(14)15-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYPTOMABNEIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3,4-dimethylphenyl)-3-oxopropanoate

CAS RN

676348-54-2
Record name 676348-54-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirring solution of 3,4-dimethylacetophenone (1.0 g, 6.8 mmol) in tetrahydrofuran (10 ML) at 0° C. under an atmosphere of nitrogen was added potassium hexamethyldisilylzide (1.46 g, 6.8 mmol). Resulting suspension was stirred for 10 min and dimethylcarbonate (0.58 mL, 6.8 mmol) added. Reaction stirred for 16 h warming to room temperature then poured onto wet ice (50 mL)/ hydrochloric acid (5 mL). Product extracted with ethyl acetate (50 mL) and organic washed with saturated sodium chloride then dried over magnesium sulfate. Product isolated as an amber oil after removal of solvent under vacuum. M+1=207.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.58 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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